
2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline, but the nitrogen atom is in a different position. Isoquinoline and its derivatives are used in many applications, including as building blocks in the synthesis of more complex aromatic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds involves a isoquinoline core with various functional groups attached. In this case, it appears to have an ethoxyethyl group and an acetamide group attached to the isoquinoline core .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Neurotoxicity Studies
Research on brominated flame retardants and their hydroxylated derivatives provides insights into neurotoxic effects and mechanisms relevant to nervous system development and function. Studies have shown that these compounds can induce behavioral changes, structural and functional brain alterations, and affect synaptic plasticity. Such research underscores the importance of understanding the neurotoxic potential of related compounds, including isoquinoline derivatives, in the context of environmental health and safety (Dingemans et al., 2011).
Antioxidant Efficacy
The exploration of ethoxyquin and its analogues for antioxidant properties in fish meal protection reveals the significance of chemical structure in determining antioxidant efficacy. This research highlights the potential for chemical analogues, including those related to isoquinoline compounds, to serve as effective antioxidants in various applications, suggesting an area of application for 2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide in protecting valuable nutrients or materials from oxidative damage (de Koning, 2002).
Antioxidant Capacity Assays
Understanding the chemical principles behind antioxidant capacity assays is crucial for evaluating the antioxidant potential of compounds. This knowledge can be applied to assess the antioxidant capacity of 2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide, utilizing assays such as ORAC, TEAC, and FRAP, which measure the capacity of antioxidants to donate hydrogen or electrons in neutralizing free radicals (Huang et al., 2005).
Environmental and Biological Implications
The study of acetaminophen as a micropollutant and its transformation into toxic intermediates in various environments underscores the importance of understanding the environmental and biological implications of chemical compounds. Research into the degradation pathways, toxic intermediates, and removal technologies for acetaminophen provides a framework for studying similar compounds, including 2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide, in terms of environmental persistence, toxicity, and remediation strategies (Vo et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-9-8-17-7-6-11-12(15(17)19)4-3-5-13(11)21-10-14(16)18/h3-7H,2,8-10H2,1H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNHBWQXJLLTRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-Ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

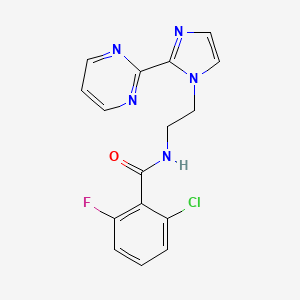
![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)
![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)

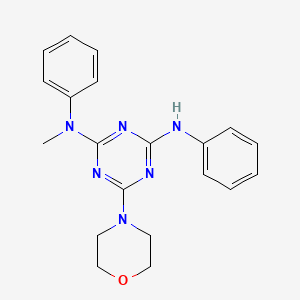
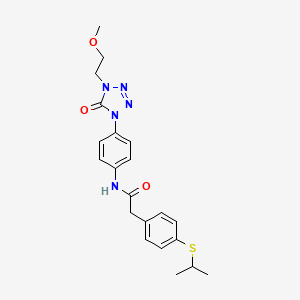

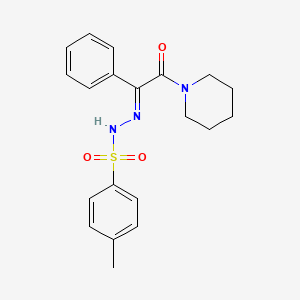
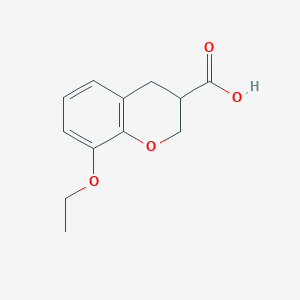

![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)
![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)
![(4-morpholinophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2394374.png)
